REACTION_CXSMILES
|
[N:1]1[NH:2][N:3]=[CH:4][CH:5]=1.Cl[Si:7]([CH3:10])([CH3:9])[CH3:8].C(N(CC)CC)C>C1C=CC=CC=1>[CH3:8][Si:7]([CH3:10])([CH3:9])[N:2]1[N:3]=[CH:4][CH:5]=[N:1]1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
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N=1NN=CC1
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
|
Name
|
|
Quantity
|
49.3 g
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
48.3 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 16 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solids were filtered out
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated under vacuum
|
Type
|
DISTILLATION
|
Details
|
The crude product was purified by distillation
|
Type
|
CUSTOM
|
Details
|
the fraction was collected at 140-150° C.
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](N1N=CC=N1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: PERCENTYIELD | 18% | |
YIELD: CALCULATEDPERCENTYIELD | 17.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |